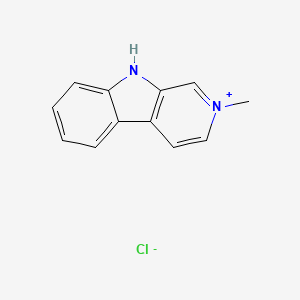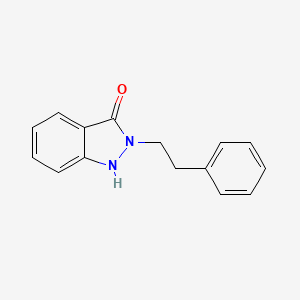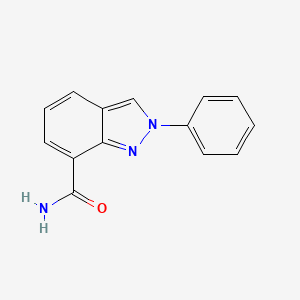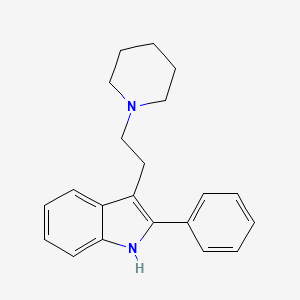![molecular formula C16H15N3OS B10842105 2-Thiomorpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B10842105.png)
2-Thiomorpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiomorpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that has garnered significant interest due to its diverse biological activities and potential applications in various fields. This compound is characterized by a pyrido[1,2-a]pyrimidin-4-one core structure with a thiomorpholine substituent at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiomorpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one typically involves the chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one. One efficient method is the metal-free C-3 chalcogenation, which can be performed under mild reaction conditions. This process involves the use of iodine as a catalyst and can be executed on a gram scale, yielding high amounts of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Thiomorpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include iodine for chalcogenation, palladium catalysts for alkenylation, and various oxidizing or reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, chalcogenation can yield 3-ArS/ArSe derivatives, while alkenylation can produce functionalized pyrido[1,2-a]pyrimidin-4-one derivatives .
Scientific Research Applications
2-Thiomorpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Thiomorpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it can inhibit DNA-dependent protein kinase by binding to the active site, thereby interfering with DNA repair processes . The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
2-Thiomorpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one can be compared with other similar compounds, such as:
2-Morpholin-4-yl-quinolin-4-ones: These compounds also exhibit inhibitory activity against DNA-dependent protein kinase but have different core structures.
Pyrido[1,2-a]pyrimidin-2-ones: These compounds share a similar core structure but differ in their substitution patterns and biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various research and industrial applications.
properties
Molecular Formula |
C16H15N3OS |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
2-thiomorpholin-4-ylpyrimido[2,1-a]isoquinolin-4-one |
InChI |
InChI=1S/C16H15N3OS/c20-15-11-14(18-7-9-21-10-8-18)17-16-13-4-2-1-3-12(13)5-6-19(15)16/h1-6,11H,7-10H2 |
InChI Key |
LGFZVFQIQUWUBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1C2=CC(=O)N3C=CC4=CC=CC=C4C3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-Phenyl-1H-imidazo[4,5-c]quinolin-4-ylamine](/img/structure/B10842071.png)


![2-Pyridin-2-yl-6H-pyrazolo[1,5-c]quinazolin-5-one](/img/structure/B10842083.png)
![2-Phenyl-4-[1,2,4]triazol-1-yl-chroman-7-ol](/img/structure/B10842084.png)
![2-propyl-N-[(4-sulfamoylphenyl)methyl]pentanamide](/img/structure/B10842087.png)